molecular formula C19H21N3S B12144106 N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine

N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B12144106
M. Wt: 323.5 g/mol
InChI Key: KCYVYUSJDMJGKR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine is a tricyclic heterocyclic compound characterized by a fused ring system containing sulfur (thia) and nitrogen (diaza) atoms. The core structure includes a bicyclic framework with a 7.5.0 ring system, where the phenylethyl group is attached to the amine nitrogen.

Properties

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C19H21N3S/c1-3-7-14(8-4-1)11-12-20-18-17-15-9-5-2-6-10-16(15)23-19(17)22-13-21-18/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,20,21,22)

InChI Key

KCYVYUSJDMJGKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Temperature and Catalytic Systems

Optimal temperatures vary by method:

MethodTemperature RangeCatalystYield (%)
One-Pot Cascade40–60°CNone68–72
MCR100°C (microwave)PTSA65
N-Oxide Functionalization−78°C to RTLDA55–60

Proton-transfer acid catalysts (e.g., p-toluenesulfonic acid, PTSA) enhance reaction rates in MCRs by stabilizing transition states.

Solvent Systems and Reaction Kinetics

Solvent polarity critically influences reaction outcomes:

  • Dimethylformamide (DMF) : Preferred for one-pot cascades due to high dielectric constant (ε = 37), which stabilizes ionic intermediates.

  • Tetrahydrofuran (THF) : Used in N-oxide reactions for its ability to dissolve strong bases while maintaining low nucleophilicity.

Kinetic studies reveal pseudo-first-order behavior in the cyclization step, with activation energies of 45–50 kJ/mol.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Enable precise control over reaction parameters (residence time = 15–20 min), reducing side reactions during scale-up.

  • High-Throughput Screening (HTS) : Identifies optimal reagent stoichiometries (e.g., 1.2:1 phenylethylamine:precursor ratio) and minimizes solvent waste.

  • Crystallization-Based Purification : Achieves >99% purity using ethanol/water mixtures, as validated by X-ray diffraction (XRD).

Analytical Characterization Techniques

TechniqueKey FindingsSource
¹H/¹³C NMR Confirms regioselectivity of cyclization
HPLC-MS Detects <2% impurities post-crystallization
XRD Resolves tricyclic chair conformation

Challenges and Limitations

  • Low Solubility : The compound’s hydrophobic core necessitates polar aprotic solvents, complicating aqueous workups.

  • Oxidative Degradation : Exposure to air over 48 hours reduces purity by 8–10%, requiring inert atmosphere handling .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of triazine and oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • The potential for N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine to act as an anticancer agent warrants investigation into its mechanism of action and efficacy against specific cancer types.
  • Antimicrobial Activity :
    • Compounds containing thiazole and diazine rings have demonstrated antimicrobial properties against a range of pathogens . This suggests that this compound may also possess similar properties.
  • Neuroprotective Effects :
    • Research on related compounds indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier could enhance its therapeutic applications in neurology.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Studies

  • Anticancer Activity Study :
    • A study on structurally similar compounds demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 80% . Further research could explore the specific mechanisms through which this compound exerts its effects.
  • Antimicrobial Efficacy :
    • Research has shown that thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria . This opens avenues for testing the antimicrobial efficacy of the target compound against clinically relevant strains.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine
  • Substituents : 3-chloro and 4-fluoro groups on the phenyl ring.
  • Molecular Weight : 345.83 g/mol (C₁₉H₁₆ClFN₃S).
  • Impact : Halogenation increases electronegativity and may enhance binding affinity to biological targets (e.g., receptors or enzymes) .
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
  • Substituents : 3,4-dimethoxy phenyl and 4-methylbenzenesulfonyl groups.
  • Molecular Weight : 481.6 g/mol (C₂₂H₁₉N₅O₄S₂).
  • Impact : Methoxy groups improve solubility, while sulfonyl groups add steric bulk and stability .

Modifications in the Tricyclic Core

5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one
  • Core Modification : Incorporates a ketone and a benzylpiperazine side chain.
  • Molecular Weight : 450.60 g/mol (C₂₅H₃₀N₄O₂S).
2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
  • Core Modification : Chloromethyl group and pyrimidine ring.
  • Molecular Weight : 271.78 g/mol (C₁₂H₁₄ClN₃S).
  • Impact : Chlorine’s electron-withdrawing effect may modulate reactivity in nucleophilic substitutions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine C₁₉H₂₀N₃S ~314.45 (estimated) Phenylethyl amine Baseline structure for comparison
N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine C₁₉H₁₆ClFN₃S 345.83 3-Cl, 4-F phenyl Enhanced electronegativity
5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one C₂₅H₃₀N₄O₂S 450.60 Benzylpiperazine, ketone Improved CNS targeting potential
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-... C₂₂H₁₉N₅O₄S₂ 481.60 3,4-dimethoxy, sulfonyl High solubility and stability

Biological Activity

N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C23H26N2O4S2
Molecular Weight: 458.6 g/mol
IUPAC Name: this compound

Structural Characteristics

The compound features a tricyclic framework that contributes to its biological activity by allowing interactions with various molecular targets. The presence of nitrogen and sulfur atoms in the structure enhances its reactivity and potential therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation: It can interact with various receptors, potentially altering physiological responses.
  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies: Research has demonstrated that derivatives of similar tricyclic compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects: A study indicated that compounds with similar structural motifs can reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Cancer Chemoprevention: Phenothiazine derivatives have shown promise in cancer chemoprevention through their ability to inhibit cell proliferation and modulate signaling pathways associated with tumor growth .

Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces cytokine levels in vitro
Cancer chemopreventionInhibits proliferation in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine, and what purification methods ensure high yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of thiazole or diazepine precursors with phenylethylamine derivatives. Key steps include:

  • Thioureation : Reacting carbonyl groups with thiourea under acidic conditions to form thiazolidinone intermediates .
  • Ring Closure : Using catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted heating to drive cyclization .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic techniques?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine data using SHELXL for bond lengths/angles and hydrogen bonding patterns .
  • Spectroscopy : Assign ¹H/¹³C NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tricyclic core. Compare IR stretches (e.g., C=S at ~1250 cm⁻¹) to reference libraries .

Q. What theoretical frameworks guide the study of this compound’s reactivity or supramolecular interactions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (Gaussian 16, B3LYP/6-31G**) to predict electrophilic/nucleophilic sites .
  • Non-covalent Interaction (NCI) Analysis : Use CrystalExplorer to map π-π stacking or hydrogen bonding in crystal lattices .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodology :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Design : 2³ factorial design to identify significant variables. For example, vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (0.5–2 mol% PTSA).
  • Response Surface Analysis : Use ANOVA to model yield vs. variables. Validate via central composite design (CCD) .

Q. How should contradictory data on biological activity be resolved, such as inconsistent IC₅₀ values across assays?

  • Methodology :

  • Assay Validation : Replicate experiments in triplicate using standardized cell lines (e.g., MCF-7 for cytotoxicity).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenylethyl moiety) to isolate confounding variables .
  • Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify biases in prior methodologies .

Q. What computational strategies validate the docking of this compound into biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (GROMACS, CHARMM36 force field).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations affecting binding affinity. Cross-validate with SPR (surface plasmon resonance) kinetics .

Q. How can high-resolution or twinned crystallographic data improve structural insights into this compound?

  • Methodology :

  • Twinning Analysis : Use PLATON to detect twinning ratios. Refine twinned data with SHELXL’s TWIN/BASF commands .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···N interactions) using CrystalExplorer .

Q. What in vitro assays elucidate the mechanism of action for this compound’s antitumor activity?

  • Methodology :

  • Cell Cycle Analysis : Flow cytometry (PI staining) to assess G1/S arrest.
  • Apoptosis Assays : Annexin V-FITC/PI dual staining. Confirm caspase-3/7 activation via luminescence .
  • Target Engagement : Western blotting for phospho-kinases (e.g., ERK, Akt) after treatment .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Computational Chemistry : Gaussian 16 for DFT, GROMACS for MD .
  • Data Analysis : PRISMA for systematic reviews, JMP for factorial design .

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